N-benzyl-N'-(2-methoxyphenyl)ethanediamide
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Overview
Description
N-benzyl-N’-(2-methoxyphenyl)ethanediamide is an organic compound with the molecular formula C16H16N2O3. It is also known as N1-(2-methoxyphenyl)-N2-(phenylmethyl)-ethanediamide. This compound is characterized by the presence of a benzyl group and a 2-methoxyphenyl group attached to an ethanediamide backbone. It is used in various chemical and industrial applications due to its unique structural properties .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes responsible for the breakdown of acetylcholine , suggesting that N’-BENZYL-N-(2-METHOXYPHENYL)ETHANEDIAMIDE might have a similar target.
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of N’-BENZYL-N-(2-METHOXYPHENYL)ETHANEDIAMIDE with its targets.
Biochemical Pathways
Given the potential interaction with enzymes involved in the breakdown of acetylcholine , it’s possible that N’-BENZYL-N-(2-METHOXYPHENYL)ETHANEDIAMIDE could influence pathways related to neurotransmission.
Pharmacokinetics
The compound’s predicted density is 1237±006 g/cm3 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been found to modulate brain serotonin and/or dopamine turnover , suggesting that N’-BENZYL-N-(2-METHOXYPHENYL)ETHANEDIAMIDE might have similar effects.
Action Environment
The stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted , suggesting that these factors could potentially influence the action of N’-BENZYL-N-(2-METHOXYPHENYL)ETHANEDIAMIDE.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-N’-(2-methoxyphenyl)ethanediamide can be synthesized through a multi-step process involving the reaction of benzylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods: Industrial production of N-benzyl-N’-(2-methoxyphenyl)ethanediamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
N-benzyl-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Comparison with Similar Compounds
- N-benzyl-N’-(2-methoxyphenyl)oxamide
- N-benzylphenethylamine
- N-(4-methoxyphenyl)ethanediamide
Comparison: N-benzyl-N’-(2-methoxyphenyl)ethanediamide is unique due to its specific structural features, such as the presence of both benzyl and 2-methoxyphenyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, N-benzylphenethylamine has different pharmacological effects due to the absence of the ethanediamide backbone .
Properties
IUPAC Name |
N-benzyl-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-10-6-5-9-13(14)18-16(20)15(19)17-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIFYDOWJIHANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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